molecular formula C22H17F3N4S B4577988 N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea

N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B4577988
M. Wt: 426.5 g/mol
InChI Key: UEISPKQQQSKFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound belongs to the class of thiourea derivatives, characterized by their unique molecular framework and functional groups. Thioureas are known for their versatility in various chemical reactions and applications in material science, medicinal chemistry, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of thiourea derivatives, including the compound of interest, often involves reactions between amine groups and isothiocyanates. A study by Zhang et al. (2011) describes a one-pot synthesis approach for creating thiourea derivatives containing pyrazole rings, which may share similarities with the synthesis of the target compound (Zhang, Hui, Mei, & Zhong, 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea core, which can form extensive hydrogen bonding networks. Crystallographic studies provide insights into the planar nature of the acylthiourea group and the pseudo-antiperiplanar conformation of the C=O and C=S bonds. These structural aspects are crucial for understanding the compound's reactivity and interactions (Saeed, Ashraf, White, Soria, Franca, & Erben, 2015).

Chemical Reactions and Properties

The reactivity of thiourea derivatives is influenced by the presence of nucleophilic sulfur and nitrogen atoms, which can participate in various chemical transformations. For example, thiourea derivatives can undergo cyclization reactions to form heterocyclic compounds, demonstrating the chemical versatility of this functional group. The synthesis of pyrazole derivatives illustrates this reactivity (Faidallah & Makki, 1994).

Scientific Research Applications

Corrosion Inhibition

Compounds structurally similar to the specified chemical have been investigated for their potential as corrosion inhibitors. For example, quinoxaline derivatives have demonstrated significant corrosion inhibition efficiency for mild steel in an acidic medium. This application is critical for extending the lifespan of metal components in industrial settings (Saraswat & Yadav, 2020).

Pharmacological Potential

Research has also explored the pharmacological potential of compounds with similar structures, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are foundational for developing new therapeutic agents (Faheem, 2018).

Synthetic Methodologies

The synthesis and characterization of pyrazole derivatives, including thiourea derivatives, have been extensively studied, highlighting methodologies that could be adapted for synthesizing N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea. These studies contribute to the broader field of heterocyclic chemistry and offer insights into the design and synthesis of novel compounds (Elnagdi, Zayed, Khalifa, & Ghozlan, 1981).

Antimicrobial Activities

Thiourea derivatives have been synthesized and tested for their antimicrobial activities, providing a basis for developing new antimicrobial agents. The investigation of such compounds is vital for addressing the growing concern of antibiotic resistance (Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016).

Herbicidal Activities

Novel acyl thiourea compounds have shown promising herbicidal activities against specific weeds, suggesting potential applications in agricultural chemistry. This research contributes to the development of new herbicides with specific modes of action (Fu-b, 2014).

properties

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4S/c23-22(24,25)18-10-3-4-11-19(18)26-21(30)27-20-12-13-29(28-20)14-16-8-5-7-15-6-1-2-9-17(15)16/h1-13H,14H2,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEISPKQQQSKFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NC(=S)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Reactant of Route 4
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.